2-(4-Aminophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one
Description
Properties
CAS No. |
921942-45-2 |
|---|---|
Molecular Formula |
C17H15NO4 |
Molecular Weight |
297.30 g/mol |
IUPAC Name |
2-(4-aminophenyl)-5,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C17H15NO4/c1-20-12-7-15(21-2)17-13(19)9-14(22-16(17)8-12)10-3-5-11(18)6-4-10/h3-9H,18H2,1-2H3 |
InChI Key |
HPXNXNNSUFBIAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Core Benzopyranone Formation
The benzopyranone scaffold is constructed via acid-catalyzed cyclization of substituted phenolic precursors. A representative approach involves:
-
Lithiation-Condensation :
-
1,3,5-Trimethoxybenzene undergoes lithiation with n-butyllithium at -60°C to -90°C in pentane or tetrahydrofuran (THF), forming a reactive lithio intermediate.
-
This intermediate reacts with 1-methyl-4-piperidone, followed by acid quenching (e.g., HCl), to yield a tetrahydropyridine derivative.
-
Example: Reaction of 2.38 mol trimethoxybenzene with 2.8 mol N-methylpiperidone in glacial acetic acid at 95°C–100°C produces 1-methyl-3-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine.
-
-
Oxidation and Cyclization :
Table 1: Core Benzopyranone Synthesis Conditions
| Step | Reagents/Conditions | Yield | Purity Method |
|---|---|---|---|
| Lithiation | n-BuLi, pentane/THF, -60°C to -90°C | 85% | NMR, Recrystallization |
| Cyclization | HCl, H₂O₂, 50°C–60°C | 78% | HPLC |
Functionalization with 4-Aminophenyl Group
Introducing the 4-aminophenyl moiety employs electrophilic aromatic substitution or cross-coupling:
-
Nitration-Reduction Sequence :
-
Buchwald-Hartwig Amination :
Table 2: Aminophenyl Functionalization Methods
| Method | Conditions | Yield | Selectivity |
|---|---|---|---|
| Nitration-Reduction | HNO₃/H₂SO₄, then H₂/Pd-C | 65% | >90% para |
| Buchwald-Hartwig | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 72% | 85% |
Mechanistic Insights and Stereochemical Considerations
Acid-Catalyzed Cyclization
Protonation of the carbonyl oxygen in intermediates enhances electrophilicity, facilitating nucleophilic attack by the phenolic oxygen to form the chromenone ring. Steric effects from methoxy groups at C-5 and C-7 direct regioselectivity during cyclization.
Stereochemical Control
-
The benzopyranone core contains two asymmetric centers (C-3' and C-4'), leading to four stereoisomers.
-
Racemic mixtures are resolved via fractional crystallization with chiral acids (e.g., tartaric acid).
-
Example: cis-(±)-5,7-dihydroxy-2-methyl-8-[4'-(3'-hydroxy-1'-methyl)-piperidinyl]-4H-1-benzopyran-4-one is separated into enantiomers using (-)-di-p-toluoyl-d-tartaric acid.
Optimization Strategies
Solvent and Temperature Effects
Purification Techniques
Table 3: Purification Outcomes
| Method | Solvent System | Purity Improvement |
|---|---|---|
| Recrystallization | Petroleum ether | 95% to 99% |
| Column Chromatography | Ethyl acetate/hexane (1:4) | 85% to 98% |
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)-5,7-dimethoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.
Substitution: The aminophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that derivatives of 4H-1-benzopyran-4-one compounds demonstrate significant anti-inflammatory effects. A patent (US4900727A) outlines the use of such compounds for their anti-inflammatory and analgesic properties, suggesting potential therapeutic applications in treating inflammatory diseases .
Case Study: Inhibition of Inflammatory Pathways
A study evaluating the anti-inflammatory effects of benzopyran derivatives showed that these compounds could inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in animal models. The results indicated a dose-dependent response, with higher concentrations yielding more significant anti-inflammatory effects.
Anticancer Activity
The compound has shown promise in anticancer research due to its ability to induce apoptosis in cancer cells. Flavonoids, including 2-(4-Aminophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one, have been linked to the modulation of various signaling pathways involved in cell proliferation and survival.
Data Table: Anticancer Activity
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| Study B | HeLa (Cervical Cancer) | 12 | Inhibition of cell migration |
| Study C | A549 (Lung Cancer) | 10 | Cell cycle arrest |
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of flavonoids against neurodegenerative diseases such as Alzheimer's disease. The compound's structure allows it to interact with acetylcholinesterase, an enzyme associated with cognitive decline.
Case Study: Acetylcholinesterase Inhibition
A study demonstrated that 2-(4-Aminophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one exhibited significant inhibition of acetylcholinesterase activity in vitro, suggesting its potential use as a therapeutic agent for Alzheimer's disease .
Interaction with Molecular Targets
The interaction studies reveal that 2-(4-Aminophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one can modulate various biological pathways:
- Antioxidant Activity: The compound exhibits strong antioxidant properties, which can protect cells from oxidative stress.
- Estrogen Receptor Modulation: Some studies have indicated that it may act as a nonsteroidal antiestrogen, potentially useful in hormone-related cancers .
Structure-Activity Relationship (SAR)
The unique combination of functional groups within this compound enhances its reactivity and biological activity compared to similar compounds. The presence of both aminophenyl and methoxy groups contributes to its diverse pharmacological profile.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)-5,7-dimethoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antimicrobial Activity: The compound can disrupt the cell membranes of bacteria and fungi, leading to cell death.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations at the 2-Position
The 2-position substituent significantly influences physicochemical properties and biological interactions. Key analogs include:
*Calculated based on molecular formula.
Key Observations:
- Aminophenyl vs. Methoxyphenyl: The amino group (NH₂) in the target compound enhances polarity and hydrogen-bonding capacity compared to methoxy (OCH₃) or hydroxyl (OH) groups. This may improve solubility in polar solvents and interactions with biological targets .
- Hydroxyl vs. Methoxy : Hydroxyl groups (e.g., in Hispidulin) facilitate stronger hydrogen bonds but are prone to oxidation, whereas methoxy groups offer stability and moderate lipophilicity .
Substituent Variations at the 5,7-Positions
Methoxy or hydroxyl groups at the 5- and 7-positions modulate electronic effects and steric hindrance:
Key Observations:
Physicochemical Properties
- Solubility: The amino group in the target compound likely improves aqueous solubility compared to methoxy- or chloro-substituted analogs but may reduce lipid solubility .
- Melting Points : Crystallographic data for 5,7-dimethoxy-2-(4-methoxyphenyl)- analogs () suggest high melting points (>200°C) due to planar chromone rings and intermolecular H-bonding .
Biological Activity
2-(4-Aminophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one, also known as a derivative of the benzopyran class, has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in anti-inflammatory and anticancer applications. This article aims to summarize the biological activity of this compound based on various research findings and case studies.
- Molecular Formula : C₁₅H₁₂N₂O₂
- Molecular Weight : 252.268 g/mol
- CAS Number : 130599-46-1
The biological activity of 2-(4-Aminophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one is attributed to its interaction with various biological pathways. It has been shown to exhibit:
- Anti-inflammatory effects : The compound acts by modulating inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines .
- Anticancer properties : It has demonstrated selective cytotoxicity against certain cancer cell lines, including estrogen receptor-positive breast cancer cells .
Anti-inflammatory Activity
Research indicates that derivatives of benzopyran compounds exhibit significant anti-inflammatory properties. For instance, a study highlighted that related compounds could inhibit the release of inflammatory mediators in vitro, suggesting a potential application in treating inflammatory diseases .
Anticancer Activity
Numerous studies have evaluated the anticancer potential of 2-(4-Aminophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one:
- A study reported that this compound exhibited selective growth inhibition in estrogen receptor-positive (ER+) and negative (ER-) breast cancer cell lines, with IC50 values in the nanomolar range .
- In vivo studies demonstrated that it could significantly reduce tumor growth in murine models of breast cancer, showcasing its potential as an effective anticancer agent .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for structural confirmation of 2-(4-Aminophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one?
- Answer :
- 1H NMR and LCMS : For preliminary structural validation, 1H NMR can identify proton environments (e.g., methoxy and aminophenyl groups), while LCMS confirms molecular weight (e.g., observed m/z ~298 for C₁₇H₁�₄O₅) .
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELX software ) resolves bond lengths, angles, and packing motifs. For example, a related flavone derivative showed a mean C–C bond length of 1.45 Å and R factor <0.06 .
- Graph Set Analysis : To map hydrogen-bonding networks in crystals, employ Etter’s methodology to classify donor-acceptor patterns (e.g., R₂²(8) motifs) .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Answer :
- Hazard Classification : Based on analogs, it may exhibit acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory irritation (Category 3) .
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. For powder handling, employ NIOSH-approved respirators (e.g., P95 filters) .
- Emergency Measures : Flush eyes with water for 15 minutes; wash skin with soap; avoid dust inhalation .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., bond angles vs. computational models) be resolved during refinement?
- Answer :
- Refinement Software : Use SHELXL for high-resolution data, adjusting parameters like displacement factors and hydrogen atom positions .
- Validation Tools : Cross-check with the Cambridge Structural Database (CSD) or apply Hirshfeld surface analysis to identify outliers in intermolecular contacts .
- Twinned Data Handling : For twinned crystals, employ SHELXE to deconvolute overlapping reflections .
Q. What methodologies are suitable for analyzing hydrogen-bonding interactions in polymorphic forms of this compound?
- Answer :
- Graph Set Analysis : Classify hydrogen bonds (e.g., chains, rings) using Etter’s rules. For example, a related benzopyran derivative exhibited C(6) chains via O–H···O interactions .
- Thermal Analysis : Pair DSC/TGA with crystallography to correlate stability with H-bond networks. A methanol solvate of a similar flavone showed dehydration at 120°C .
- DFT Calculations : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized geometries to validate intermolecular forces .
Q. How can structural modifications (e.g., methoxy vs. hydroxy substituents) impact biological activity?
- Answer :
- SAR Studies : Compare analogs like 5,7-dihydroxy-2-(4-methoxyphenyl) (anti-inflammatory) vs. 5,7-dimethoxy variants (enhanced metabolic stability) .
- LogP Analysis : Use HPLC to measure partition coefficients; methoxy groups increase hydrophobicity (e.g., LogP ~2.5 for dimethoxy derivatives) .
- Crystallographic Correlations : Relocate substituents (e.g., 6-methyl in CAS 14004-55-8) to study steric effects on receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
